N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide
Overview
Description
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, antitumor, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It interacts with proteins through hydrogen bonding and hydrophobic interactions, which can alter protein conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle, thereby reducing ATP production and promoting cell death in rapidly dividing cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting their activity and altering metabolic pathways. This compound also interacts with transcription factors, modulating gene expression and affecting cellular functions. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity and interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of metabolic pathways and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. This compound can also affect the levels of metabolites in pathways like glycolysis and the citric acid cycle, leading to altered metabolic flux. The interaction with cofactors such as NAD+ and FAD further influences its metabolic activity and effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, affecting its localization and accumulation. The transport and distribution of this compound are crucial for its biochemical activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also be targeted to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications and targeting signals direct this compound to these compartments, influencing its biochemical activity .
Properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-6-4-8-17(10-14)21(27)24-20-11-15(2)25-26(20)22-23-19(13-29-22)16-7-5-9-18(12-16)28-3/h4-13H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAJFYAGOLIFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.